

Application Note: Colistin Sulfate Susceptibility Testing by Broth Microdilution (BMD)

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Compound of Interest

Compound Name: Colistin (sulfate)

Cat. No.: B1164202

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Part 1: Executive Summary & Scientific Rationale

The Imperative of Precision

Colistin (Polymyxin E) has re-emerged as a "last-resort" antibiotic for multidrug-resistant (MDR) Gram-negative pathogens, particularly carbapenem-resistant Enterobacterales (CRE), *Pseudomonas aeruginosa*, and *Acinetobacter baumannii*. However, its physicochemical properties—specifically its large molecular size and cationic nature—render traditional susceptibility methods invalid.

Critical Consensus: The joint CLSI-EUCAST Polymyxin Breakpoints Working Group has explicitly declared that Broth Microdilution (BMD) is the only valid reference method for colistin testing.

- Disk Diffusion: Contraindicated.[1] The drug does not diffuse through agar, leading to false resistance.
- Gradient Diffusion (Etest): Contraindicated.[2] High error rates and underestimation of MICs. [2]
- Automated Systems: Often unreliable; results must be confirmed by BMD.

Mechanistic Challenges (The "Why")

To perform this assay correctly, one must understand the behavior of the molecule:

- Adsorption: Colistin is a cationic polypeptide. It binds avidly to negatively charged surfaces. Standard tissue-culture treated plates (which are negatively charged to support cell adhesion) will strip the drug from the broth, artificially lowering the effective concentration and causing false resistance. Non-treated polystyrene is mandatory.[3][4]
- The Prodrug Trap: Clinicians administer Colistimethate Sodium (CMS), an inactive prodrug. In vitro testing must ALWAYS use Colistin Sulfate, the active moiety. CMS hydrolyzes unpredictably in broth and will yield meaningless MICs.
- The Surfactant Effect: Historically, Polysorbate-80 (P-80) was used to reduce adsorption.[1] This is now forbidden. P-80 acts synergistically with colistin, disrupting bacterial membranes and yielding false susceptibility.

Part 2: Materials & Reagents[2][5]

Antibiotic Stock[5][6][7]

- Agent: Colistin Sulfate (CAS: 1264-72-8).
- Purity: Must be assay-grade (potency usually expressed in Units/mg or g/mg).
- Solvent: Sterile distilled water (colistin is freely soluble in water).

Media

- Broth: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[5]
 - Note: Calcium and Magnesium ion concentration is critical for *P. aeruginosa*.
 - Target:
20-25 mg/L;
10-12.5 mg/L.

Labware

- Microplates: 96-well, non-treated (plain) polystyrene, round or U-bottom.

- Validation: Verify the manufacturer states "non-treated" or "medium binding" (not "high binding" or "tissue culture treated").
- Seals: Breathable adhesive seals or loose-fitting plastic lids to prevent evaporation without creating anaerobic conditions.

Part 3: Experimental Protocol

Step 1: Stock Solution Preparation

Colistin is often supplied with potency in Units/mg. You must convert this to Mass/Volume.

Formula for Weighing:

- Note: If potency is in Units/mg, use the conversion factor provided on the Certificate of Analysis (approx. 19,000 - 23,000 U/mg). If not specified, a general approximation is (check specific pharmacopeia), but mass potency is preferred.

Procedure:

- Prepare a stock solution at 1280 g/mL (or 10x the highest test concentration).
- Sterilize by membrane filtration (0.22 μm) only if necessary; however, be aware that filters can adsorb colistin. It is better to dissolve aseptically in sterile water.
- Storage: Aliquot and store at -20°C or -80°C. Do not refreeze.

Step 2: Dilution Scheme (ISO 20776-1)

We will prepare a 2-fold serial dilution series. The final test range is typically 0.12

g/mL to 64

g/mL.

- Intermediate Dilutions: Prepare these in CAMHB.

- Dispensing: Add 50

L of each concentration into the wells of the non-treated microplate.

- Growth Control: Wells with 50

L CAMHB (no drug).

- Sterility Control: Wells with 100

L CAMHB (no bacteria).

Step 3: Inoculum Preparation

- Source: Select 3-5 distinct colonies from an overnight agar plate (non-selective media).

- Suspension: Resuspend in saline to reach 0.5 McFarland Standard (

CFU/mL).

- Dilution: Dilute this suspension 1:100 in CAMHB.

- Concentration is now approx.

CFU/mL.

- Inoculation: Add 50

L of the diluted inoculum to the 50

L drug wells.

- Final Inoculum:

CFU/mL.[3]

- Final Drug Concentration: Halved (due to 1:1 dilution).

Step 4: Incubation & Reading[3]

- Conditions: 35°C ± 2°C in ambient air.

- Time: 16–20 hours.[3][6]
- Reading: Read visually. Use a mirrored stand if available.
 - MIC Definition: The lowest concentration that completely inhibits visible growth.[3]
 - Note: Trailing growth or "haze" is common with bacteriostatic drugs, but colistin is bactericidal. Ignore tiny buttons (<2mm) but record distinct turbidity.

Part 4: Quality Control & Validation

Every run must include reference strains to validate the media, the drug potency, and the operator technique.

Table 1: Required QC Strains and Acceptable Ranges (CLSI M100 / EUCAST)

Organism	Strain ID	Target MIC Range (g/mL)	Purpose
Escherichia coli	ATCC 25922	0.25 – 2	General Gram-negative control
Pseudomonas aeruginosa	ATCC 27853	0.5 – 4	Cation-adjustment check (sensitive to Ca/Mg)
Escherichia coli	NCTC 13846	2 – 8 (Target:[7] 4)	mcr-1 positive (Resistant control)

If QC strains fall outside these ranges, the entire run is invalid.

Part 5: Data Analysis & Interpretation[10]

The Regulatory Divergence

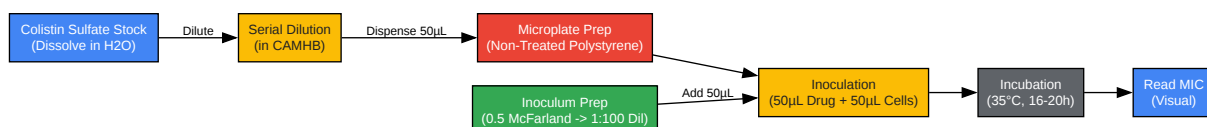
Be aware that CLSI and EUCAST differ in their interpretive categories for Enterobacterales, P. aeruginosa, and Acinetobacter spp.[8][9]

Table 2: Interpretive Breakpoints

Authority	Susceptible (S)	Intermediate (I)	Resistant (R)	Note
EUCAST	g/mL	-	g/mL	Standard binary interpretation.[5]
				"Susceptible" category removed.
CLSI	None	g/mL	g/mL	is "Intermediate" to reflect limited clinical efficacy and nephrotoxicity risks.

Part 6: Visualization

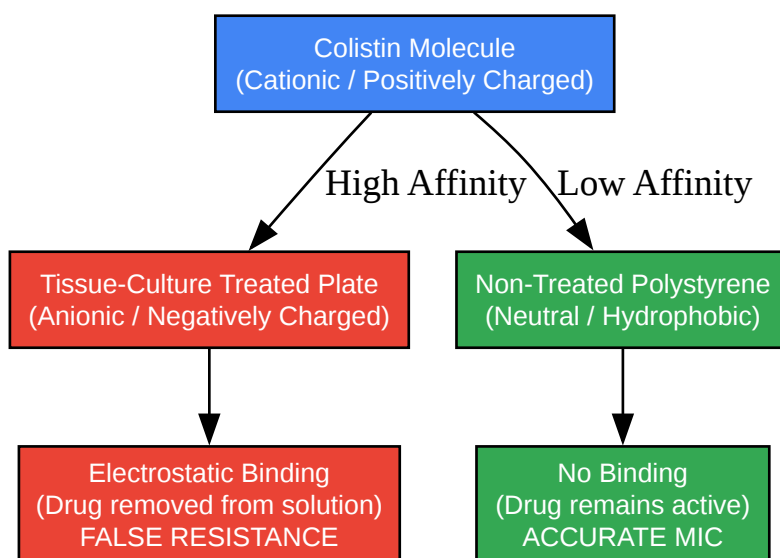
Workflow Diagram



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Caption: Step-by-step workflow for Colistin Broth Microdilution, emphasizing the critical combination of drug and inoculum.

Mechanism of Failure (Why Standard Methods Fail)



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Caption: The electrostatic mechanism explaining why treated plates cause false resistance by adsorbing the cationic colistin molecule.

Part 7: Troubleshooting & Pitfalls

- Skipped Wells:
 - Observation: Growth at 4 g/mL, no growth at 2, growth at 1.
 - Cause: Technical error (pipetting) or Heteroresistance.
 - Action: Repeat the test. If "skip" persists, check for heteroresistant subpopulations.
- The "Tail" Effect:
 - Observation: A fine haze persists in higher concentrations.
 - Action: Colistin is bactericidal. Read the MIC as the first well with complete inhibition. Do not confuse haze with button growth.
- Contamination:

- Observation: Growth in the Sterility Control well.
- Action: Discard run. Check CAMHB sterility.

References

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- The European Committee on Antimicrobial Susceptibility Testing (EUCAST). Breakpoints tables for interpretation of MICs and zone diameters. [3] Version 13.0. 2023. [\[Link\]](#)
- Joint CLSI-EUCAST Polymyxin Breakpoints Working Group. Recommendations for MIC determination of colistin (polymyxin E) as recommended by the joint CLSI-EUCAST Polymyxin Breakpoints Working Group. 2016. [\[Link\]](#)
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- To cite this document: BenchChem. [Application Note: Colistin Sulfate Susceptibility Testing by Broth Microdilution (BMD)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1164202#colistin-sulfate-susceptibility-testing-by-broth-microdilution>]

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